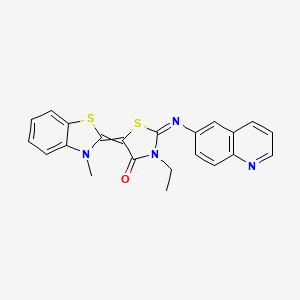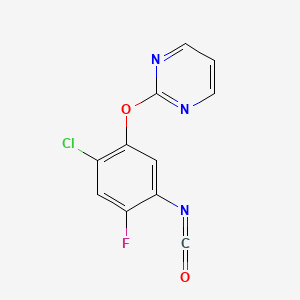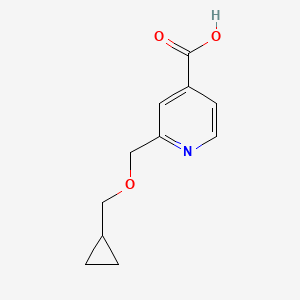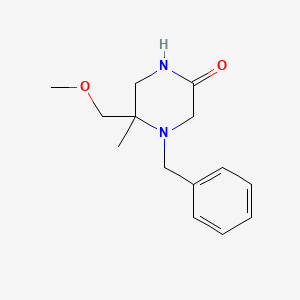![molecular formula C16H15ClFN3O B8333890 2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide](/img/structure/B8333890.png)
2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other central nervous system disorders. This particular compound is a derivative of the 1,4-benzodiazepine structure, which is characterized by its unique chemical configuration and potential pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide typically involves multiple steps. One common method involves the condensation of benzodiazepine intermediates with specific reagents under controlled conditions. For instance, the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate can facilitate the formation of imidazobenzodiazepine intermediates . These intermediates are then further processed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as one-pot condensation reactions and the use of specific catalysts can streamline the synthesis process, making it more efficient and cost-effective .
化学反応の分析
Types of Reactions
2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure and activity.
Substitution: This reaction can replace one functional group with another, potentially enhancing or diminishing the compound’s effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a variety of functionalized benzodiazepine derivatives .
科学的研究の応用
2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other benzodiazepine derivatives, which are studied for their diverse chemical properties.
Biology: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, including its anxiolytic, sedative, and anticonvulsant properties.
作用機序
The mechanism of action of 2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide involves its interaction with central benzodiazepine receptors. These receptors modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA), enhancing its inhibitory effects on the central nervous system. This interaction leads to the compound’s anxiolytic, sedative, and anticonvulsant effects .
類似化合物との比較
Similar Compounds
Midazolam: Another imidazobenzodiazepine with similar pharmacological properties.
Alprazolam: A triazolobenzodiazepine known for its anxiolytic effects.
Clonazepam: A benzodiazepine with potent anticonvulsant properties.
Uniqueness
2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its fluorophenyl group and methanamine-4-oxide moiety contribute to its unique interactions with biological targets, differentiating it from other benzodiazepines .
特性
分子式 |
C16H15ClFN3O |
|---|---|
分子量 |
319.76 g/mol |
IUPAC名 |
[7-chloro-5-(2-fluorophenyl)-4-hydroxy-2,3-dihydro-1,4-benzodiazepin-2-yl]methanamine |
InChI |
InChI=1S/C16H15ClFN3O/c17-10-5-6-15-13(7-10)16(12-3-1-2-4-14(12)18)21(22)9-11(8-19)20-15/h1-7,11,22H,8-9,19H2 |
InChIキー |
FLGJWZHSUOMQJG-UHFFFAOYSA-N |
正規SMILES |
C1C(N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3F)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Iodo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8333814.png)










![2-[4-(Cyano-methyl-methyl)-phenyl]-propionitrile](/img/structure/B8333899.png)
